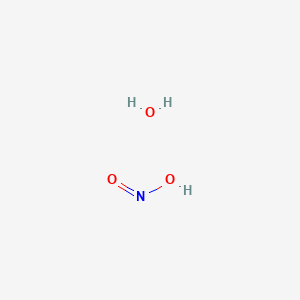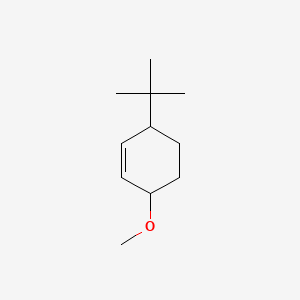
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is an organic compound with the molecular formula C10H18O. This compound is a derivative of cyclohexene, characterized by the presence of a tert-butyl group at the 3-position and a methoxy group at the 6-position in the trans-configuration. It is a colorless liquid with a distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- typically involves the alkylation of cyclohexene derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the trans-configuration, and purification steps such as distillation and recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexane derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as sodium methoxide or sodium hydride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methoxy groups influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar structure but with a methyl group instead of a tert-butyl group.
Cyclohexane, 1,3-dimethyl-, trans-: Lacks the methoxy group and has two methyl groups instead.
Cyclohexene, 3-(1,1-dimethylethyl)-: Similar but without the methoxy group.
Uniqueness
Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is unique due to the presence of both the tert-butyl and methoxy groups in the trans-configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
71555-64-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-tert-butyl-6-methoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5,7,9-10H,6,8H2,1-4H3 |
InChI-Schlüssel |
XSCJYACJCMFFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




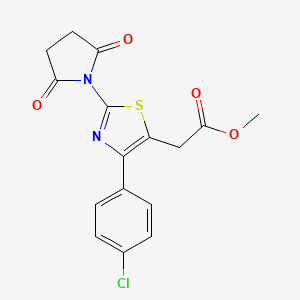

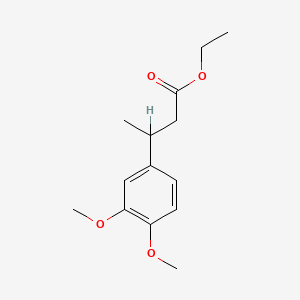
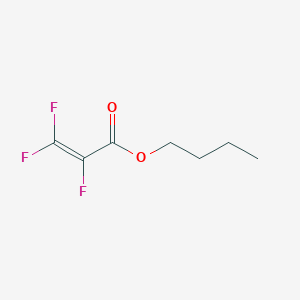

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
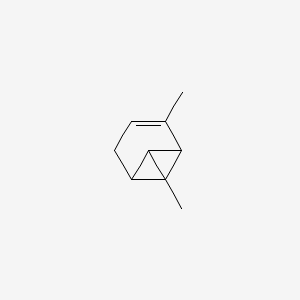
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)


